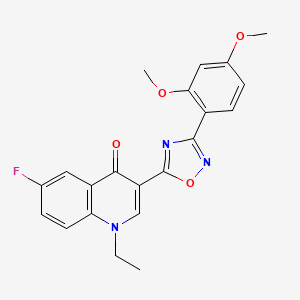

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Beschreibung

The compound 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group, while the quinoline nitrogen is ethylated, and a fluorine atom is present at the 6-position.

Eigenschaften

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-4-25-11-16(19(26)15-9-12(22)5-8-17(15)25)21-23-20(24-29-21)14-7-6-13(27-2)10-18(14)28-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMNVUYJRFDRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the formation of the quinoline core, followed by the introduction of the oxadiazole ring and the 2,4-dimethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The fluorine atom and the oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of various bacterial and cancer cell lines.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological targets.

Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to antibacterial effects. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally or functionally related molecules, focusing on heterocyclic cores, substituents, and reported applications.

Oxadiazole-Containing Compounds

Oxadiazoles are five-membered heterocycles with diverse pharmacological and agrochemical applications.

Key Findings :

- Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group is electron-rich, contrasting with the electron-withdrawing dichloro substituents in oxadiazon and oxadiargyl.

- Antimicrobial Potential: The pyridinyl-oxadiazole derivative () exhibits antimicrobial activity, suggesting that the target compound’s oxadiazole moiety could confer similar properties if tested .

Triazole Derivatives

Triazoles, though distinct from oxadiazoles, share applications in medicinal and agrochemical chemistry.

Key Findings :

- Synthetic Methods : Triazole derivatives (e.g., ) are synthesized via sodium ethoxide-mediated alkylation, a method adaptable to oxadiazole synthesis. However, the target compound’s oxadiazole likely requires cyclization of amidoximes or nitrile oxides, reflecting divergent synthetic pathways .

- Bioactivity : Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) are common in antifungals and antivirals. The target’s 6-fluoro substituent may similarly enhance membrane permeability or target binding .

Quinolinone Derivatives

Quinolin-4(1H)-ones are scaffolded in antibiotics (e.g., fluoroquinolones) and kinase inhibitors.

- Fluoroquinolones: Antibiotics like ciprofloxacin feature a 6-fluoro substituent on a quinolone core, analogous to the target compound.

Biologische Aktivität

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline backbone and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 343.35 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : These compounds often act by disrupting bacterial DNA synthesis or inhibiting topoisomerase enzymes, crucial for bacterial replication.

| Compound | Activity | Target Organism |

|---|---|---|

| 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one | Antibacterial | S. aureus, E. coli |

Anticancer Potential

The compound has also been evaluated for anticancer activity:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range.

- Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.0 | Apoptosis induction |

| A549 | 7.5 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of quinoline derivatives. The results indicated that compounds with similar structures to our target compound exhibited potent activity against multidrug-resistant strains.

Study 2: Anticancer Activity

In a clinical trial assessing the efficacy of quinoline-based drugs in cancer therapy, patients treated with a similar compound showed a significant reduction in tumor size compared to controls, suggesting a promising avenue for further exploration.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.